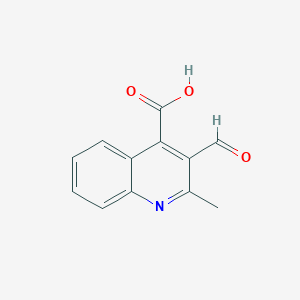

3-Formyl-2-methylquinoline-4-carboxylic acid

Description

Propriétés

Formule moléculaire |

C12H9NO3 |

|---|---|

Poids moléculaire |

215.20 g/mol |

Nom IUPAC |

3-formyl-2-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16) |

Clé InChI |

IGIXRSLNQUHGQU-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-formyl-2-méthylquinoléine-4-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de Pfitzinger, où l’isatine réagit avec des méthylcétones en présence d’une base. Une autre méthode est la synthèse de Friedländer, qui implique la condensation de la 2-aminobenzaldéhyde avec une cétone en milieu acide .

Méthodes de production industrielle

La production industrielle de dérivés de la quinoléine utilise souvent des techniques d’irradiation micro-ondes pour améliorer l’efficacité et le rendement de la réaction. Cette méthode est respectueuse de l’environnement et réduit l’utilisation de solvants nocifs. L’utilisation de catalyseurs de métaux de transition et de liquides ioniques dans ces réactions améliore encore l’économie atomique et la durabilité du processus .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide 3-formyl-2-méthylquinoléine-4-carboxylique a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.

Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux.

Médecine : Exploré pour son rôle dans le développement de nouveaux agents thérapeutiques.

Industrie : Utilisé dans la production de colorants, de produits agrochimiques et de produits pharmaceutiques.

Applications De Recherche Scientifique

3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-formyl-2-méthylquinoléine-4-carboxylique implique son interaction avec diverses cibles moléculaires. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Il peut également interagir avec l’ADN, conduisant à la perturbation des processus cellulaires. Les voies spécifiques impliquées dépendent des groupes fonctionnels présents et de la nature de la molécule cible .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline-4-carboxylic Acids

The biological and chemical profiles of 3-formyl-2-methylquinoline-4-carboxylic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

*Calculated based on molecular formula (C₁₂H₉NO₃).

Physicochemical Properties

- Solubility: The carboxylic acid group at position 4 improves aqueous solubility compared to esterified analogs. For example, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is sparingly soluble in chloroform and methanol , while the target compound’s formyl group may slightly reduce solubility in nonpolar solvents.

- Thermal Stability: Quinoline-4-carboxylic acids generally exhibit melting points above 200°C. For instance, 4k (a related quinoline derivative) melts at 223–225°C , suggesting similar stability for the target compound.

Activité Biologique

3-Formyl-2-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its reactivity and biological interactions. The presence of both formyl and carboxylic acid functional groups enhances its potential for various chemical reactions, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that structural modifications to quinoline derivatives can enhance antibacterial efficacy, making them potential candidates for antibiotic development.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications:

- Acetylcholinesterase (AChE) Inhibition : This compound has been identified as a moderate inhibitor of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems, which is vital for preventing cellular damage.

Study on Antibacterial Efficacy

In a recent study evaluating the antibacterial properties of various quinoline derivatives, this compound was synthesized and tested against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like ampicillin .

Neuroprotective Effects

Another significant study focused on the neuroprotective potential of this compound. In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential role in treating Alzheimer’s disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound's structure allows it to bind effectively to enzyme active sites or receptor sites, modulating their activity.

- Reactive Intermediates : Upon metabolic conversion, it may form reactive intermediates that exert biological effects through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Formyl-2-methylquinoline-4-carboxylic acid, and what intermediates are critical?

- Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., nitroarylacetic acids) under reflux with formaldehyde and base catalysts (e.g., K₂CO₃ in toluene). The formyl group is introduced via controlled oxidation of a methyl substituent or via Vilsmeier-Haack formylation. Key intermediates include methyl 2-nitrophenylacetic acid derivatives and 3-methylquinoline intermediates .

- Characterization : Intermediate purity is verified via TLC and HPLC. Final product validation uses H/C NMR and IR spectroscopy to confirm the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid moiety .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Primary Methods : X-ray crystallography (for definitive stereochemical analysis, as seen in related quinoline-4-carboxylic acid derivatives) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Supplementary Data : H NMR coupling patterns distinguish aromatic protons, while F NMR (if fluorinated analogs are synthesized) identifies halogen substituents .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light and moisture to prevent decomposition of the formyl group .

- Decomposition Risks : Thermal degradation produces CO and NOₓ under combustion; incompatibility with strong oxidizers should be assessed via DSC/TGA .

Advanced Research Questions

Q. How can reaction yields be optimized during formylation of 2-methylquinoline-4-carboxylic acid precursors?

- Strategies :

- Use stoichiometric POCl₃ in DMF (Vilsmeier reagent) at 0–5°C to minimize side reactions.

- Monitor reaction progress via in-situ FTIR to detect formyl group formation.

- Post-synthesis, purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

- Yield Contradictions : Discrepancies in literature yields (e.g., 40–75%) may arise from impurities in starting materials. Pre-purify intermediates via column chromatography .

Q. What mechanistic insights explain unexpected by-products during synthesis?

- Common By-Products :

- N-Oxides : Formed via oxidation of the quinoline nitrogen under acidic conditions. Mitigate by using milder oxidants (e.g., MnO₂ instead of KMnO₄) .

- Esterification : Carboxylic acid may esterify if alcohols are present. Use anhydrous solvents and molecular sieves .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Case Study : Antimicrobial assays may show variability due to differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Data Interpretation : Use meta-analysis to compare IC₅₀ values across studies. Structural activity relationships (SAR) highlight the formyl group’s role in enhancing membrane permeability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Formylation

Table 2 : Stability Assessment Under Variable Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.